REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.[CH:12]([N:15]([CH:26]([CH3:28])[CH3:27])[CH2:16][CH2:17][CH:18]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)O)([CH3:14])[CH3:13]>CS(O)(=O)=O>[CH:26]([N:15]([CH:12]([CH3:14])[CH3:13])[CH2:16][CH2:17][CH:18]([C:11]1[CH:10]=[C:5]([CH:4]=[CH:3][C:2]=1[OH:1])[C:6]([O:8][CH3:9])=[O:7])[C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1)([CH3:28])[CH3:27]
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Name
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|
Quantity
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52 g
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Type
|
reactant
|
Smiles
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OC1=CC=C(C(=O)OC)C=C1
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Name
|
|
Quantity
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90 mL
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Type
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solvent
|
Smiles
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CS(=O)(=O)O
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Name
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3-Diisopropylamino-1-phenyl-propan-1-ol
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Quantity
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20 g
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Type
|
reactant
|
Smiles
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C(C)(C)N(CCC(O)C1=CC=CC=C1)C(C)C
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Name
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ice water
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Quantity
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200 g
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Type
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reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
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52.5 (± 2.5) °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
the hot mixture is reacted for 5-6 hours
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Duration
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5.5 (± 0.5) h
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Type
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TEMPERATURE
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Details
|
The mixture is cooled to room temperature
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Type
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EXTRACTION
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Details
|
The product is extracted with dichloromethane (200 ml)
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Type
|
WASH
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Details
|
the organic phase is washed with a 10% sodium hydroxide solution (2×100 ml)
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Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N(CCC(C1=CC=CC=C1)C=1C=C(C(=O)OC)C=CC1O)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.9 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |